N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 443329-32-6
VCID: VC6203840
InChI: InChI=1S/C13H10ClN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-4,7H,5-6H2,(H,16,18)
SMILES: C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C13H10ClN3O2S
Molecular Weight: 307.75

N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.: 443329-32-6

Cat. No.: VC6203840

Molecular Formula: C13H10ClN3O2S

Molecular Weight: 307.75

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide - 443329-32-6

Specification

CAS No. 443329-32-6
Molecular Formula C13H10ClN3O2S
Molecular Weight 307.75
IUPAC Name N-(4-chlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C13H10ClN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-4,7H,5-6H2,(H,16,18)
Standard InChI Key GCNFHMOHTNGJEA-UHFFFAOYSA-N
SMILES C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic core comprising a thiazole ring fused to a pyrimidine moiety, with a 4-chlorophenyl group attached via a carboxamide linkage. The IUPAC name, N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, reflects its substituents and functional groups. Key structural attributes include:

  • Thiazolo[3,2-a]pyrimidine backbone: Provides rigidity and planar geometry, facilitating interactions with hydrophobic protein pockets.

  • 4-Chlorophenyl group: Enhances lipophilicity and electronic effects, potentially improving membrane permeability and target binding .

  • Carboxamide moiety: Serves as a hydrogen bond donor/acceptor, critical for molecular recognition in biological systems.

The Standard InChIKey (GCNFHMOHTNGJEA-UHFFFAOYSA-N) and SMILES notation (C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)Cl) further delineate its stereochemical properties.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from heterocyclic precursors. A common approach utilizes:

  • Cyclocondensation: Reaction of thiourea derivatives with α,β-unsaturated carbonyl compounds to form the thiazole ring.

  • Amidation: Coupling of the intermediate with 4-chlorophenyl isocyanate or carboxylic acid derivatives to introduce the carboxamide group.

For example, a reported method employs dimethylformamide (DMF) as a solvent and triethylamine as a base, with reactions conducted under reflux conditions (80–100°C) for 6–8 hours. Yields range from 60% to 75%, with purity confirmed via HPLC and NMR spectroscopy.

Green Chemistry Innovations

Recent advancements emphasize eco-friendly protocols. A tandem Knoevenagel–Michael cyclo-condensation using ethanol as a solvent and DABCO as a catalyst achieves comparable yields (75%–82%) within 1.5 hours under reflux . This method reduces hazardous waste and energy consumption, aligning with sustainable chemistry principles .

Mechanism of Action

Enzyme Inhibition

The compound likely inhibits kinases (e.g., EGFR, VEGFR) by competing with ATP binding. Molecular docking studies reveal:

  • Hydrogen Bonding: Between the carboxamide group and kinase active-site residues (e.g., Met793 in EGFR) .

  • Hydrophobic Interactions: The 4-chlorophenyl group occupies hydrophobic pockets, stabilizing the enzyme-inhibitor complex .

DNA Intercalation

Planar thiazolopyrimidines intercalate into DNA base pairs, inducing strand breaks and apoptosis. Fluorescence quenching assays with ethidium bromide suggest strong DNA binding affinity (Kbind_{\text{bind}} = 105^5 M1^{-1}).

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Chlorophenyl vs. Trifluoromethylphenyl: Replacement of the 4-chlorophenyl group with 2-(trifluoromethyl)phenyl (as in CID 4123590) reduces cytotoxicity (IC50_{50} > 10 μM) , underscoring the chlorine atom’s role in electronic stabilization.

  • Furan Moiety: Introduction of a furan-3-ylmethylene group (CID 11838317) enhances solubility and π-π stacking, improving IC50_{50} by 3-fold .

Stereoelectronic Effects

  • Electron-Withdrawing Groups: Chlorine and trifluoromethyl groups increase electrophilicity, enhancing interactions with nucleophilic enzyme residues .

  • Conformational Flexibility: Rigid bicyclic cores improve target selectivity but may reduce bioavailability .

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